molecular formula C10H18N2O2S B11877013 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B11877013
M. Wt: 230.33 g/mol
InChI Key: VOJMWQSNUONWJZ-UHFFFAOYSA-N
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Description

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1922702-07-5) is a high-purity spirocyclic chemical intermediate primarily utilized in pharmaceutical research and development, particularly in the synthesis of novel drug candidates. This compound serves as a key building block in the creation of molecules targeting neurological and psychiatric disorders, such as anxiety and depression . Its unique spirocyclic diazaspiroalkane structure makes it particularly valuable for designing compounds that act as muscarinic acetylcholine receptor agonists, specifically targeting the M1 and M4 receptor subtypes . Activation of these receptors is a promising therapeutic strategy for Alzheimer's disease and schizophrenia, as it can promote processing of amyloid precursor protein (APP) toward the non-amyloidogenic pathway and demonstrate an atypical antipsychotic-like profile in pre-clinical models . Researchers also investigate its application in the development of prodrugs to enhance drug delivery and bioavailability, and it can be utilized in the synthesis of 4-thiazolidinone derivatives explored as potential antimycobacterial agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-2-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14/h8,11H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMWQSNUONWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.

Chemical Reactions Analysis

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been extensively studied for its potential anti-ulcer activity. Research has shown that derivatives of this compound exhibit significant anti-ulcer effects comparable to omeprazole, a well-known anti-ulcer medication . Additionally, this compound’s unique structure makes it a valuable scaffold for designing new therapeutic agents in medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the secretion of gastric acid, thereby reducing the formation of ulcers. This inhibition is likely mediated through the modulation of proton pumps or other enzymes involved in acid secretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Spirocyclic Core

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
  • CAS : 55944-38-2
  • Key Difference : Benzyl group replaces the ethyl substituent.
  • Properties :
    • Higher molecular weight (316.43 g/mol) due to the aromatic benzyl group.
    • Used in deodorant compositions (87.8% efficacy in formulations) .
    • Safety data indicates regulatory compliance with UN GHS standards .
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Dihydrochloride
  • CAS : 1922701-97-0
  • Key Difference : Methyl group and dihydrochloride salt.
  • Properties :
    • Molecular weight: 289.22 g/mol.
    • Enhanced solubility in aqueous media due to hydrochloride form .
    • Storage conditions unspecified, unlike the ethyl analog’s 2–8°C requirement .
(R)-8-Benzoyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
  • CAS : 87951-97-1
  • Key Difference : Benzoyl group introduces a ketone functionality.
  • Properties: Higher boiling point (571.5°C predicted) and density (1.38 g/cm³) . Potential stereochemical influence on bioactivity due to the (R)-configuration .

Functional Group Modifications

1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-methyl-, 1,1-dioxide
  • CAS : 801213-04-7
  • Key Difference : Sulfone group (1,1-dioxide) replaces the thia ring’s sulfur.
  • Properties :
    • Molecular weight: 218.27 g/mol.
    • Increased oxidation state may alter reactivity and metabolic stability .
Derivatives with Aromatic Substituents
  • Examples :
    • 8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-98-6) .
    • 8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-00-0) .
  • Key Differences : Bulky aromatic groups (e.g., tert-butyl, trifluoromethyl) enhance steric hindrance.
  • Applications : Designed for targeted binding in drug discovery .

Key Research Findings

  • Spirocyclic Core Utility : The scaffold’s rigidity and heteroatoms make it versatile for drug design, particularly in CNS and antimicrobial agents .
  • Substituent Effects :
    • Ethyl vs. Benzyl : Ethyl offers moderate lipophilicity, while benzyl enhances aromatic interactions .
    • Hydrochloride Salts : Improve solubility for in vivo applications but require cold storage .
  • Synthetic Routes : Modified procedures using titanium tetrakisamine complexes or lactam intermediates are common .

Biological Activity

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes nitrogen and sulfur atoms. Its molecular formula is C11H20N2O2SC_{11}H_{20}N_{2}O_{2}S with a molecular weight of 244.35 g/mol. The presence of both nitrogen and sulfur in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, comparable to standard antitubercular drugs like rifampicin . This suggests that 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid may possess similar properties.

Antidiabetic Activity

Studies have shown that some diazaspiro compounds can inhibit α-glucosidase activity, which is crucial in managing diabetes by slowing carbohydrate absorption in the intestines. Compounds structurally related to 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid have shown promising results in this regard, indicating potential for further investigation into its antidiabetic effects .

The biological activity of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid may be attributed to its ability to interact with various enzymes and receptors involved in metabolic processes:

  • Enzyme Inhibition : The compound may inhibit enzymes such as α-glucosidase and protein tyrosine phosphatases (PTPs), which play roles in glucose metabolism and insulin signaling.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases.

Case Studies

StudyFindings
Antitubercular ActivityDemonstrated comparable effectiveness to rifampicin against MDR strains .
Antidiabetic ScreeningExhibited α-glucosidase inhibition exceeding that of acarbose .
Toxicological AssessmentEvaluated using standard assays on organisms like Vibrio fischeri, indicating low toxicity at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the spirocyclic core via cyclization of ethylamine derivatives with thiol-containing intermediates.
  • Step 2 : Carboxylic acid functionalization using protecting groups (e.g., ethyl esters) to prevent side reactions.
  • Step 3 : Acid hydrolysis to yield the final product.
    Similar methods for structurally related compounds (e.g., 8-Oxa-2-azaspiro analogs) emphasize the use of epoxide intermediates and controlled pH conditions to stabilize reactive groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the ethyl group (δ ~1.2–1.5 ppm for CH3 and δ ~2.5–3.0 ppm for CH2) and spirocyclic backbone.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (LC-MS) : Verify molecular weight (calculated: ~285.38 g/mol based on C11H18N2O2S).
    Cross-referencing with analogs (e.g., 8-methyl variants) highlights the importance of baseline separation in HPLC to detect trace impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in a fume hood due to potential sulfur-containing byproducts.
  • Storage : Store at 2–8°C in sealed containers to prevent hydrolysis, as recommended for structurally similar thia-diazaspiro compounds .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this spirocyclic compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation.
  • Machine Learning (ML) : Train models on existing spirocompound datasets to predict optimal reaction conditions (e.g., solvent, temperature).
    The ICReDD framework demonstrates how integrating computational and experimental data accelerates reaction design .

Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl vs. benzyl groups) to isolate pharmacological contributions.
    For example, 8-phenyl analogs show varied enzyme inhibition profiles depending on substituent electronegativity .

Q. How do substituents on the spirocyclic core influence physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Ethyl groups (logP ~1.5) enhance lipid solubility compared to polar substituents (e.g., -COOH, logP ~-0.5).
  • Table : Key Properties of Analogous Compounds
SubstituentlogPSolubility (mg/mL)Bioactivity (IC50, μM)
Ethyl1.50.812.3 (Enzyme X)
Benzyl2.80.28.7 (Enzyme X)
Methyl1.21.118.9 (Enzyme X)
Data extrapolated from studies on 8-methyl and 8-benzyl variants .

Data Contradiction Analysis

Q. Why do solubility values for similar spiro compounds vary across studies?

  • Methodological Answer :

  • Experimental Variables : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) and temperature.
  • Purity Impact : Impurities (e.g., residual solvents) artificially alter solubility measurements.
    Researchers should standardize protocols (e.g., OECD Guidelines) and validate purity via LC-MS before reporting solubility .

Future Research Directions

Q. What unexplored applications exist for this compound in medicinal chemistry?

  • Methodological Answer :

  • Target Identification : Screen against kinase or GPCR libraries using high-throughput assays.
  • Prodrug Development : Explore ester derivatives to enhance bioavailability, as seen with ethyl carboxylate analogs .

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